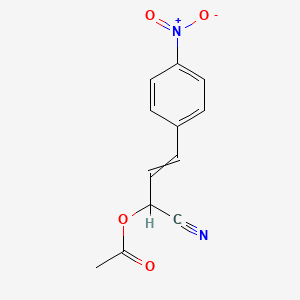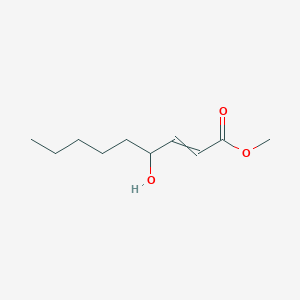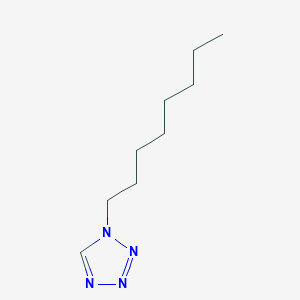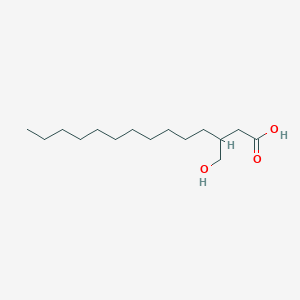![molecular formula C17H18ClN5O5 B14404055 1-[(4-Chlorophenyl)methyl]guanosine CAS No. 88158-17-2](/img/structure/B14404055.png)
1-[(4-Chlorophenyl)methyl]guanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(4-chlorobenzyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a complex organic compound with significant potential in various scientific fields. This compound features a purine base structure, which is a fundamental component of nucleotides, the building blocks of DNA and RNA. The presence of a chlorobenzyl group and multiple hydroxyl groups adds to its chemical versatility and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-chlorobenzyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one typically involves multi-step organic synthesis techniques. The process begins with the preparation of the purine base, followed by the introduction of the chlorobenzyl group and the tetrahydrofuran moiety. Common reagents used in these reactions include chlorinating agents, protecting groups for hydroxyl functionalities, and catalysts to facilitate specific transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization would be employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The compound can be reduced to modify the purine base or the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while substitution reactions could introduce new functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s purine base structure makes it a potential candidate for studying nucleotide interactions and enzyme activities. It could be used in assays to investigate the mechanisms of DNA and RNA polymerases.
Medicine
The compound’s potential biological activity suggests it could be explored for therapeutic applications. Its structure is reminiscent of antiviral and anticancer agents, making it a candidate for drug development studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its versatility in chemical reactions makes it a useful component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(4-chlorobenzyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is likely related to its ability to interact with nucleotides and enzymes involved in DNA and RNA synthesis. The compound’s purine base can mimic natural nucleotides, potentially inhibiting or altering the activity of polymerases and other enzymes. This interaction could disrupt normal cellular processes, leading to its potential use as an antiviral or anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base structure.
Guanosine: Another nucleoside with a purine base, commonly found in RNA.
Cladribine: A synthetic purine nucleoside analog used in the treatment of certain cancers.
Uniqueness
What sets 2-Amino-1-(4-chlorobenzyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one apart is the presence of the chlorobenzyl group and the tetrahydrofuran moiety. These structural features provide additional sites for chemical modification and potential biological activity, making it a unique and versatile compound for research and development.
Eigenschaften
CAS-Nummer |
88158-17-2 |
|---|---|
Molekularformel |
C17H18ClN5O5 |
Molekulargewicht |
407.8 g/mol |
IUPAC-Name |
2-amino-1-[(4-chlorophenyl)methyl]-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one |
InChI |
InChI=1S/C17H18ClN5O5/c18-9-3-1-8(2-4-9)5-22-15(27)11-14(21-17(22)19)23(7-20-11)16-13(26)12(25)10(6-24)28-16/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,19,21)/t10-,12-,13-,16-/m1/s1 |
InChI-Schlüssel |
DVMBENNXCVHARX-XNIJJKJLSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(N=C2N)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(N=C2N)N(C=N3)C4C(C(C(O4)CO)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Cyclopropyl-7-ethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14403989.png)
![5-Ethoxy-7,8-dihydro-5H-imidazo[1,5-c][1,3]oxazine](/img/structure/B14403990.png)
![3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione](/img/structure/B14403996.png)

![N-Hydroxy-2-[4-(3,3,3-trifluoro-2-methylpropyl)phenyl]acetamide](/img/structure/B14404035.png)

![Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate](/img/structure/B14404059.png)
![5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14404063.png)


![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)
